Enhanced Lipophilicity (LogP) vs. Unsubstituted 6-Bromotetrazolo[1,5-a]pyridine
The introduction of the pentafluoroethyl group at the 8-position dramatically increases lipophilicity. The target compound has a predicted LogP of 3.15, compared to an experimentally determined XLogP3 of 0.6 for 6-bromotetrazolo[1,5-a]pyridine . This 2.55-log unit increase is critical for membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.15 (predicted LogP) |
| Comparator Or Baseline | 6-Bromotetrazolo[1,5-a]pyridine (XLogP3 = 0.6) |
| Quantified Difference | ΔLogP = +2.55 |
| Conditions | Computed descriptors; predicted LogP from chemical vendor data, XLogP3 from PubChem |
Why This Matters
A >2.5-log unit increase in LogP profoundly affects pharmacokinetic properties, making the target compound a superior scaffold for CNS or intracellular target design where membrane crossing is required.
- [1] PubChem CID 21625958, 6-Bromotetrazolo[1,5-a]pyridine (XLogP3 = 0.6). View Source
